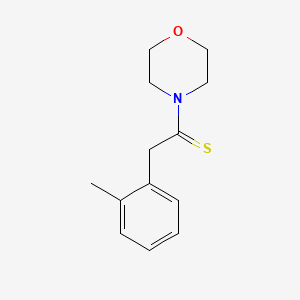
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione, also known as Methiopropamine (MPA), is a synthetic compound that belongs to the family of thiophene derivatives. It is a psychoactive drug that has gained popularity in recent years due to its stimulant properties. MPA is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain.
Mecanismo De Acción
MPA works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters, which can lead to increased alertness, improved cognitive function, and euphoria. MPA has also been shown to have an affinity for serotonin receptors, although its effects on serotonin are not well understood.
Biochemical and physiological effects:
The biochemical and physiological effects of MPA are similar to those of other dopamine reuptake inhibitors. It can lead to increased heart rate, blood pressure, and body temperature. MPA has also been shown to cause vasoconstriction, which can lead to decreased blood flow to certain areas of the body. Long-term use of MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPA has several advantages for use in lab experiments. It is a potent dopamine reuptake inhibitor and has been shown to increase the release of dopamine and norepinephrine in the brain. MPA is also relatively easy to synthesize and can be obtained in large quantities. However, there are also several limitations to the use of MPA in lab experiments. It has been associated with neurotoxicity and damage to dopamine neurons in the brain. MPA is also a controlled substance in many countries, which can make it difficult to obtain for research purposes.
Direcciones Futuras
There are several future directions for research on MPA. One area of interest is the potential use of MPA as a treatment for attention deficit hyperactivity disorder (ADHD). MPA has been shown to improve cognitive function and may be effective in treating the symptoms of ADHD. Another area of interest is the development of safer and more effective dopamine reuptake inhibitors. MPA has been associated with neurotoxicity and damage to dopamine neurons in the brain, and there is a need for safer alternatives. Finally, there is a need for more research on the long-term effects of MPA use, particularly in terms of its effects on dopamine neurons and addiction.
Métodos De Síntesis
The synthesis of MPA involves the reaction of 2-bromo-1-(4-morpholinyl)ethanone with 2-methylthiophene in the presence of a base such as potassium carbonate. The resulting product is then reduced using lithium aluminum hydride to yield MPA.
Aplicaciones Científicas De Investigación
MPA has been used extensively in scientific research to study the effects of dopamine reuptake inhibitors on the brain. It has been shown to increase the release of dopamine and norepinephrine in the brain, which can lead to increased alertness and improved cognitive function. MPA has also been used to study the effects of dopamine reuptake inhibitors on addiction and drug-seeking behavior.
Propiedades
IUPAC Name |
2-(2-methylphenyl)-1-morpholin-4-ylethanethione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NOS/c1-11-4-2-3-5-12(11)10-13(16)14-6-8-15-9-7-14/h2-5H,6-10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHCOWSSRBVXMRA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CC(=S)N2CCOCC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NOS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methylphenyl)-1-(4-morpholinyl)ethanethione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2h-Furo[2,3-e]isoindole](/img/structure/B586199.png)
![N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-hydroxy-5-nitrobenzamide](/img/structure/B586200.png)
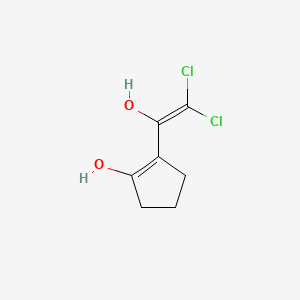

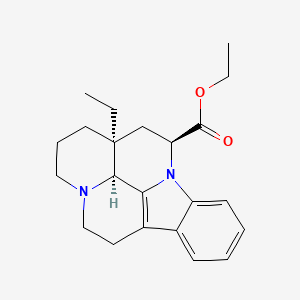
![5-(4-Butoxy-3-chlorophenyl)-N-[[2-(2,2,3,3,5,5,6,6-octadeuteriomorpholin-4-yl)pyridin-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B586208.png)
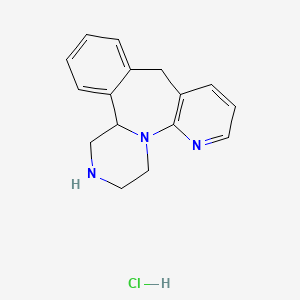
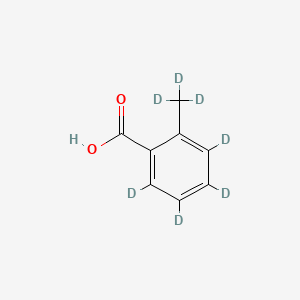
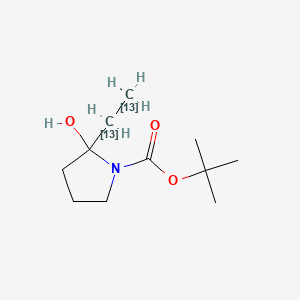
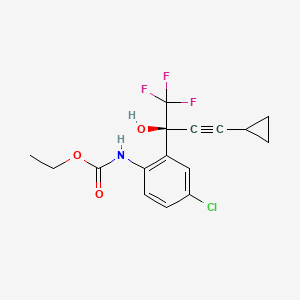
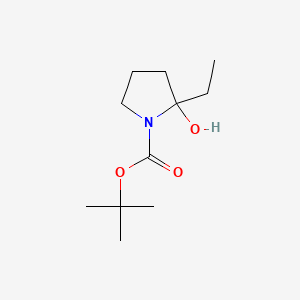
![1-[2-(Acetylamino)phenyl]propargyl alcohol](/img/structure/B586221.png)